
Triethyl hept-4-ene-1,1,7-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl hept-4-ene-1,1,7-tricarboxylate is an organic compound with the molecular formula C14H22O6 It is a triester derivative of hept-4-ene-1,1,7-tricarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl hept-4-ene-1,1,7-tricarboxylate typically involves the esterification of hept-4-ene-1,1,7-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Hept-4-ene-1,1,7-tricarboxylic acid+3C2H5OHH2SO4Triethyl hept-4-ene-1,1,7-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl hept-4-ene-1,1,7-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the hept-4-ene moiety can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Epoxides or diols.
Reduction: Triethyl hept-4-ene-1,1,7-triol.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Triethyl hept-4-ene-1,1,7-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of triethyl hept-4-ene-1,1,7-tricarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding carboxylic acid, which may exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl citrate: Another triester with similar ester groups but different carbon backbone.
Triethyl 2-methylglutarate: Similar ester functionality with a different alkene position.
Propriétés
Numéro CAS |
55309-86-9 |
|---|---|
Formule moléculaire |
C16H26O6 |
Poids moléculaire |
314.37 g/mol |
Nom IUPAC |
triethyl hept-4-ene-1,1,7-tricarboxylate |
InChI |
InChI=1S/C16H26O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h7-8,13H,4-6,9-12H2,1-3H3 |
Clé InChI |
NJMOTNYDLICCMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC=CCCC(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



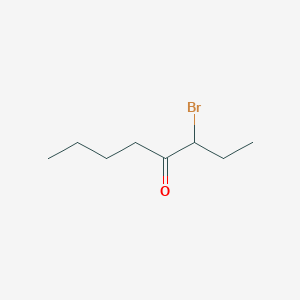
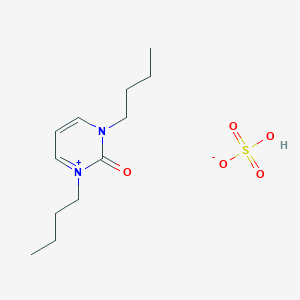
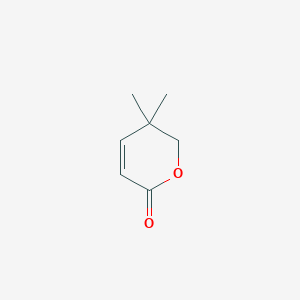
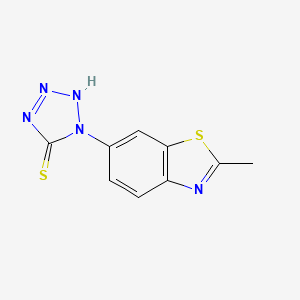
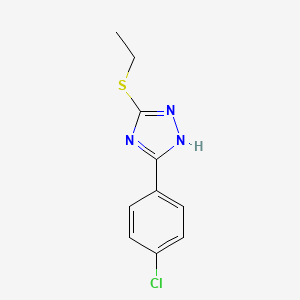
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
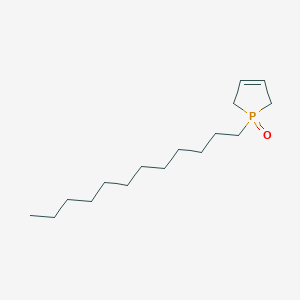
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
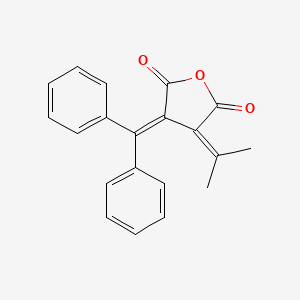
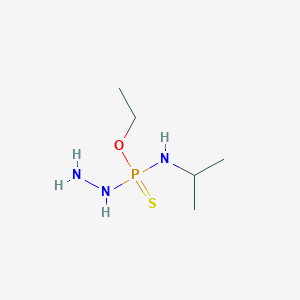
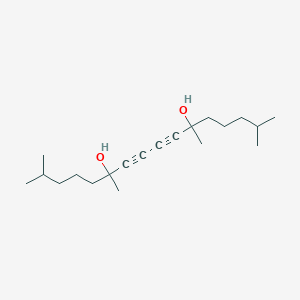
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
